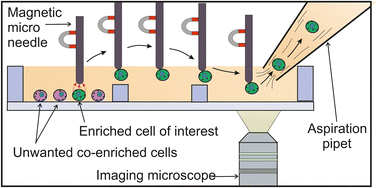A magnetic microneedle to isolate single immunomagnetically labeled cells†
Lab on a Chip Pub Date: 2023-12-06 DOI: 10.1039/D3LC00920C
Abstract
Immunomagnetic enrichment of cell populations from bodily fluids followed by immunofluorescent labeling is an established sample preparation method often used for the detection and enumeration of rare cells such as circulating tumor cells. For a detailed analysis of the heterogeneous characteristics of these cells, the cells need to be retrieved individually. Although several technologies are available to obtain 100% pure cells either individually or in bulk, these are often expensive, have low specificity, or suffer from high cell losses, either inherent to the technology or caused by sample transfer into special chips. To solve this issue, we introduce the magnetic micro-needle approach, which allows for the isolation of immunomagnetically labeled target cells by the use of a magnetized microneedle directly from glass slides. The magnetic microneedle approach makes use of the already present magnetic labeling used for enrichment, while the glass-slide-based open sample container allows for easy and loss-free sample loading. Additionally, the system facilitates not only the isolation but also the precise placement of cells. As the used parts are low cost, the technology provides researchers with an affordable and efficient method to pick up and isolate, as well as specifically place magnetically labeled cells from enriched fractions, thereby enabling the researchers to isolate or analyze these rare cells in more detail.


Recommended Literature
- [1] Efficient hydrolysis of cellulose into glucose over sulfonated polynaphthalene (SPN) and rapid determination of glucose using positive corona discharge ion mobility spectrometry†
- [2] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [3] Stochastic vs. deterministic magnetic coding in designed cylindrical nanowires for 3D magnetic networks†
- [4] Morphology-controlled synthesis of silica materials templated by self-assembled short amphiphilic peptides†
- [5] Back cover
- [6] Correction: CCL01, a novel formulation composed of Cuscuta seeds and Lactobacillus paracasei NK112, enhances memory function via nerve growth factor-mediated neurogenesis
- [7] First principles investigation on Na-ion storage in two-dimensional boron-rich B2N, B3N, and B5N†
- [8] Possible electron spin resonance identification of Br2– and I2– in γ-irradiated bromide or iodide doped barium sulphate
- [9] Front cover
- [10] Syntheses, crystal and molecular structures, and properties of some new phenylmercury(ii) dithiolate complexes†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 17117-21-4
-
CAS no.: 14517-44-3









